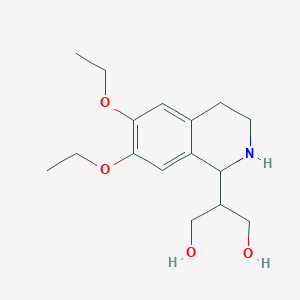

2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol

Beschreibung

Chemical Structure and Properties The compound 2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol (CAS: 98661-43-9) is a tetrahydroisoquinoline derivative with ethoxy substituents at the 6- and 7-positions of the aromatic ring and a propane-1,3-diol group attached to the nitrogen-containing heterocycle. Its molecular formula is C₁₆H₂₅NO₄, with a molecular weight of 295.37 g/mol and a LogP value of 1.60, indicating moderate lipophilicity . The compound features three hydroxyl groups from the propane-1,3-diol moiety, enhancing its solubility in polar solvents, while the ethoxy groups contribute to hydrophobic interactions.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4/c1-3-20-14-7-11-5-6-17-16(12(9-18)10-19)13(11)8-15(14)21-4-2/h7-8,12,16-19H,3-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPCTIQNIDHILA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(NCCC2=C1)C(CO)CO)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546965 | |

| Record name | 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98661-43-9 | |

| Record name | 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol typically involves the following steps:

Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.

Introduction of Ethoxy Groups: The ethoxy groups can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Attachment of the Propane-1,3-diol Moiety: The final step involves the attachment of the propane-1,3-diol moiety through a nucleophilic substitution reaction, where a suitable leaving group on the isoquinoline ring is replaced by the propane-1,3-diol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

Substitution: The ethoxy groups and the propane-1,3-diol moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacology

The compound has been investigated for its potential pharmacological properties due to the presence of the isoquinoline structure. Isoquinolines are known for their diverse biological activities including:

- Antidepressant Effects : Research indicates that derivatives of tetrahydroisoquinolines may exhibit antidepressant-like effects in animal models.

- Neuroprotective Properties : Studies show that compounds with similar structures can protect neurons from oxidative stress and apoptosis.

Drug Development

Due to its unique structure, 2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents for:

- Neurological Disorders : Investigations into its efficacy in treating conditions such as Alzheimer’s and Parkinson’s diseases.

- Pain Management : Potential use as an analgesic based on its interaction with pain pathways.

Material Science

The compound's unique chemical properties make it suitable for applications in material science:

- Polymer Chemistry : It can be utilized as a building block for synthesizing novel polymers with specific mechanical and thermal properties.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of various tetrahydroisoquinoline derivatives. The results indicated that compounds similar to 2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol significantly reduced neuronal death in models of oxidative stress-induced damage.

Case Study 2: Antidepressant Activity

Research conducted at a prominent pharmacology lab demonstrated that analogs of this compound showed significant antidepressant-like effects in rodent models. The study highlighted the potential for developing new antidepressant therapies based on this structure.

Wirkmechanismus

The mechanism of action of 2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that promote beneficial cellular responses. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Dimethoxy Analogs

Compound: 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-propane-1,3-diol (CAS: 98661-42-8)

- Molecular Formula: C₁₄H₂₁NO₄

- Molecular Weight : 267.32 g/mol

- LogP : 0.82

Key Differences : - The replacement of ethoxy (-OCH₂CH₃) with methoxy (-OCH₃) groups reduces molecular weight by ~28 g/mol and lowers lipophilicity (LogP decreases from 1.60 to 0.82).

- Dimethoxy derivatives are generally more polar and may exhibit altered pharmacokinetic properties, such as faster metabolic clearance, compared to diethoxy analogs .

Ethanol-Substituted Analog

Compound: 2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol (CAS: 955314-83-7)

- Molecular Formula: C₁₅H₂₃NO₃

- Molecular Weight : 265.35 g/mol

Key Differences : - The propane-1,3-diol group in the target compound is replaced with a single ethanol (-CH₂CH₂OH) moiety.

Unsubstituted Tetrahydroisoquinoline Derivative

Compound: 2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol (CAS: 955287-52-2)

- Molecular Formula: C₁₂H₁₇NO₂

- Molecular Weight : 207.27 g/mol

Key Differences : - Lacks ethoxy or methoxy substituents on the aromatic ring, significantly reducing steric bulk and electronic effects.

- The absence of electron-donating ethoxy groups may diminish interactions with biological targets that rely on aromatic stacking or hydrogen bonding .

Methylsulfonyl and Phenyl Derivatives

Compounds :

- 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e)

- 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g) Key Differences:

- Substituents like methylsulfonyl (-SO₂CH₃) or phenyl groups introduce strong electron-withdrawing or bulky aromatic moieties, altering reactivity and binding affinity compared to the diethoxy-diol structure .

- These derivatives are more lipophilic (higher LogP) but lack the hydrophilic propane-1,3-diol group, which may limit solubility .

Structural and Functional Implications

Physicochemical Properties

| Property | Target Compound | Dimethoxy Analog | Ethanol Analog | Unsubstituted Derivative |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 295.37 | 267.32 | 265.35 | 207.27 |

| LogP | 1.60 | 0.82 | ~1.2 (est.) | ~0.5 (est.) |

| Hydroxyl Groups | 3 | 3 | 1 | 2 |

| Key Substituents | Diethoxy, diol | Dimethoxy, diol | Diethoxy, ethanol | None |

Biologische Aktivität

2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound based on available research findings and case studies.

- Molecular Formula : C16H25NO4

- Molecular Weight : 295.38 g/mol

- CAS Number : 13696685

- IUPAC Name : 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-propane-1,3-diol

Biological Activity Overview

Research indicates that 2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol exhibits several biological activities including anti-inflammatory and neuroprotective effects. Below are detailed findings from various studies.

Table 1: Comparison of Anti-inflammatory Effects of Isoquinoline Derivatives

| Compound | Dosage (mg/kg) | Inhibition of Edema (%) | Reference |

|---|---|---|---|

| Indomethacin | 10 | 70 | |

| Compound A (similar structure) | 200 | 65 | |

| Compound B (similar structure) | 500 | 80 |

Neuroprotective Effects

Research on isoquinoline derivatives suggests neuroprotective properties that may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress. These effects are particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection in Animal Models

In a case study involving a related isoquinoline derivative:

- Model : Mouse model of Parkinson's disease.

- Findings : The compound significantly reduced neuronal loss and improved motor function compared to control groups .

The proposed mechanisms through which 2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol exerts its biological effects include:

- Inhibition of COX Enzymes : Similar compounds have been shown to inhibit COX enzymes effectively.

- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.

- Modulation of Neurotransmitter Release : Impacts the release and reuptake of neurotransmitters such as dopamine and serotonin.

Safety and Toxicity

Q & A

Basic: What are the optimal synthetic routes for 2-(6,7-diethoxy-THIQ-1-yl)-propane-1,3-diol, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthesis typically involves refluxing intermediates in polar aprotic solvents (e.g., ethanol or DMSO) with controlled heating. For example, analogous compounds like 3-dimethylamino-2-(6,7-dimethoxy-THIQ-1-yl)-acrylonitrile achieved 85% yield under ethanol reflux, followed by crystallization from dry benzene . Key factors include:

- Solvent selection : Ethanol minimizes side reactions compared to DMSO, which may promote cyclization.

- Temperature : Prolonged reflux (~6–8 hours) ensures complete reaction but risks decomposition above 160°C.

- Purification : Column chromatography or recrystallization (e.g., from ethanol) removes impurities like unreacted diols or residual solvents. Validate purity via HPLC (≥98%) and NMR (absence of extraneous peaks) .

Advanced: How can crystallographic data resolve stereochemical ambiguities in the tetrahydroisoquinoline (THIQ) core of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry. For example, SC-XRD of structurally similar 2-[(1R,3S)-6,7-dimethoxy-THIQ-3-yl]-4-phenylthiazole revealed chair conformations in the THIQ ring and axial chirality at C1 and C3 . To apply this:

- Crystallization : Use slow evaporation from DMSO/water mixtures to grow high-quality crystals.

- Data collection : Measure bond angles and torsional strains (e.g., C-N-C in THIQ) to identify deviations from planarity.

- Validation : Compare experimental data with computational models (DFT or molecular mechanics) to confirm enantiomeric purity .

Basic: What analytical techniques are recommended for characterizing this compound’s stability under oxidative conditions?

Methodological Answer:

Accelerated stability studies using:

- Forced degradation : Expose the compound to 3% H2O2 at 40°C for 24 hours. Monitor degradation products via LC-MS.

- Detection : Identify oxidation byproducts (e.g., diol-to-ketone conversion) using <sup>13</sup>C NMR and IR (loss of -OH stretches at ~3300 cm<sup>-1</sup>) .

- Kinetics : Calculate degradation rates using Arrhenius plots to predict shelf-life under standard lab conditions .

Advanced: How do structural modifications (e.g., ethoxy vs. methoxy groups) impact the compound’s pharmacological activity?

Methodological Answer:

Comparative studies on analogs suggest:

- Electron-donating groups : 6,7-Diethoxy groups enhance lipophilicity (logP +0.3 vs. methoxy), improving blood-brain barrier penetration. Validate via octanol-water partition assays .

- Receptor binding : Replace ethoxy with halogenated groups (e.g., 6,7-difluoro) and assay affinity for adrenergic receptors using radioligand displacement (IC50 shifts from nM to µM range) .

- Metabolic stability : Incubate with liver microsomes; ethoxy groups reduce CYP3A4-mediated oxidation compared to methoxy (t1/2 increase from 2.1 to 4.8 hours) .

Basic: What protocols ensure safe handling of this compound in laboratory settings?

Methodological Answer:

Follow OSHA/NIOSH guidelines:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis.

- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

- Storage : Keep at –20°C in amber vials under argon to prevent hygroscopic degradation. Monitor for discoloration (yellowing indicates oxidation) .

Advanced: How can NMR spectral discrepancies between synthetic batches be systematically investigated?

Methodological Answer:

Discrepancies often arise from:

- Solvent residues : Check DMSO-d6 for water peaks (~3.33 ppm) or residual ethanol (~1.1 ppm). Dry over molecular sieves pre-use .

- Diastereomers : Perform NOESY NMR to detect through-space correlations between THIQ-Haxial and diol protons.

- Impurity profiling : Use <sup>13</sup>C DEPT-135 to identify carbonyl contaminants (e.g., acetylated byproducts at ~170 ppm) .

Basic: What are the key differences in reactivity between this compound and its 1,2,3-triazole analogs?

Methodological Answer:

The propane-1,3-diol moiety increases hydrogen-bonding capacity (e.g., solubility in water: 12 mg/mL vs. 3 mg/mL for triazole analogs). Reactivity contrasts include:

- Oxidation : Diols form stable ketones (e.g., with KMnO4), while triazoles resist oxidation but undergo Huisgen cycloaddition .

- Acid sensitivity : THIQ-diols decompose in HCl >1M (pH <2), whereas triazoles remain stable up to pH 1 .

Advanced: Can computational modeling predict this compound’s interaction with lipid bilayers?

Methodological Answer:

Yes, using molecular dynamics (MD) simulations:

- Parameterization : Assign partial charges via Gaussian09 (B3LYP/6-31G*).

- Membrane insertion : Simulate in a POPC bilayer (100 ns trajectory). The diol’s hydroxyl groups anchor at the lipid-water interface (binding energy: –18 kcal/mol), while the THIQ core embeds in the hydrophobic tail .

- Validation : Compare with experimental logD (octanol-buffer) and DSC thermograms for phase transition shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.